molecular formula C17H11NO3 B414950 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 6616-32-6

1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B414950
CAS No.: 6616-32-6
M. Wt: 277.27g/mol
InChI Key: MHNRWBVQVQHXRQ-UHFFFAOYSA-N
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Description

1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core with hydroxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline core, followed by further functionalization to introduce the hydroxy and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The hydroxy and quinoline groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

  • 3H-Naphtho[1,2,3-de]quinoline-2,7-dione
  • 6-Amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
  • 2-Hydroxy-3-aza-benzanthrone

Uniqueness: 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both hydroxy and methyl groups enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

16-hydroxy-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c1-18-12-8-4-7-11-13(12)14(16(20)17(18)21)9-5-2-3-6-10(9)15(11)19/h2-8,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNRWBVQVQHXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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